molecular formula C11H13F2NO2 B13045501 (S)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)butan-1-amine

(S)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)butan-1-amine

Cat. No.: B13045501
M. Wt: 229.22 g/mol
InChI Key: PLHLJYKWJMDMPU-QMMMGPOBSA-N
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Description

(S)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)butan-1-amine is a chiral amine derivative featuring a benzo[d][1,3]dioxol ring substituted with two fluorine atoms at the 2,2-positions and a butan-1-amine chain at the 4-position. The (S)-enantiomer is of particular interest due to its stereospecific interactions in biological systems, which may enhance receptor binding affinity or metabolic stability compared to its (R)-counterpart. This compound is structurally related to entactogens and receptor-targeted pharmaceuticals, as evidenced by analogs in patents and metabolic studies .

Properties

Molecular Formula

C11H13F2NO2

Molecular Weight

229.22 g/mol

IUPAC Name

(1S)-1-(2,2-difluoro-1,3-benzodioxol-4-yl)butan-1-amine

InChI

InChI=1S/C11H13F2NO2/c1-2-4-8(14)7-5-3-6-9-10(7)16-11(12,13)15-9/h3,5-6,8H,2,4,14H2,1H3/t8-/m0/s1

InChI Key

PLHLJYKWJMDMPU-QMMMGPOBSA-N

Isomeric SMILES

CCC[C@@H](C1=C2C(=CC=C1)OC(O2)(F)F)N

Canonical SMILES

CCCC(C1=C2C(=CC=C1)OC(O2)(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)butan-1-amine typically involves the following steps:

    Formation of the Benzo[d][1,3]dioxole Ring: The benzo[d][1,3]dioxole ring can be synthesized through a cyclization reaction involving catechol and a suitable dihalide.

    Introduction of Fluorine Atoms: The fluorine atoms can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Butane Chain: The butane chain with an amine group can be attached through a nucleophilic substitution reaction using a suitable alkyl halide.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer using chiral chromatography or enzymatic resolution.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)butan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form a nitroso or nitro compound.

    Reduction: The compound can be reduced to form a primary amine or other reduced derivatives.

    Substitution: The fluorine atoms can be substituted with other nucleophiles such as thiols, amines, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium thiolate (NaSR), sodium amide (NaNH2), or sodium alkoxide (NaOR) under appropriate conditions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Primary amine or other reduced forms.

    Substitution: Compounds with substituted functional groups replacing the fluorine atoms.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)butan-1-amine would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Stereochemical Considerations

(R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)butan-1-amine

The (R)-enantiomer shares identical substituents but differs in stereochemistry. Enantiomeric pairs often exhibit divergent pharmacological profiles; for example, the (S)-configuration may confer higher selectivity for specific receptors, as seen in GLP-1 activators (e.g., imidazole derivatives in ).

1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)propan-2-amine (DiFMDA)

DiFMDA, an entactogen analog, shares the 2,2-difluoro substitution but has a shorter propan-2-amine chain at the 5-position. In silico studies predict that 2,2-difluoro substitution reduces O-demethylenation, a primary metabolic pathway for MDMA-like compounds, thereby enhancing metabolic stability . This suggests the target compound’s difluoro group may similarly improve stability.

N-[(2,4-Dichlorophenyl)methyl]butan-1-amine

This chlorinated analog replaces the difluorobenzo[d][1,3]dioxol group with a dichlorophenyl moiety. Chlorine substituents typically increase lipophilicity but may reduce metabolic stability compared to fluorine, highlighting the advantage of fluorination in balancing solubility and stability .

Physicochemical and Pharmacokinetic Properties

Crystal forms of related difluorobenzo[d][1,3]dioxole derivatives (e.g., 3-(6-(1-(2,2-difluorobenzo[D][1,3]dioxole-5-yl)cyclopropane formamido)-3-methylpyridine-2-yl)benzoic acid) exhibit low hygroscopicity and enhanced solubility compared to non-fluorinated analogs . These properties are critical for drug formulation and bioavailability, suggesting the target compound’s difluoro substitution may confer similar advantages.

Metabolic Stability

The 2,2-difluoro substitution in DiFMDA reduces O-demethylenation, a common metabolic pathway for MDMA derivatives . By analogy, the target compound’s difluoro group likely impedes analogous metabolic degradation, extending its half-life.

Therapeutic Potential

Patents describe benzo[d][1,3]dioxol derivatives as GLP-1 receptor activators for obesity treatment, emphasizing the scaffold’s relevance in targeting peptide hormone receptors . The target compound’s stereochemistry and fluorination may optimize receptor binding, positioning it as a candidate for metabolic disorder therapeutics.

Data Table: Key Comparisons

Compound Substituents Stereochemistry Metabolic Pathway Solubility/Stability Therapeutic Relevance
(S)-1-(2,2-DFBD-4-YL)butan-1-amine 2,2-difluoro, benzo[d][1,3]dioxol-4-yl S-configuration Likely reduced O-demethylenation High (inferred from ) GLP-1 receptor modulation
(R)-1-(2,2-DFBD-4-YL)butan-1-amine Same as above R-configuration Unknown Similar to (S)-form Underexplored
DiFMDA 2,2-difluoro, benzo[d][1,3]dioxol-5-yl None Reduced O-demethylenation Moderate Entactogen research
N-[(2,4-Dichlorophenyl)methyl]butan-1-amine 2,4-dichlorophenyl None Oxidative dechlorination Lower due to Cl substituents Limited data

Biological Activity

(S)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)butan-1-amine, a compound characterized by its unique fluorinated structure, has garnered attention in recent research for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C11H13F2NO
  • Molecular Weight : 229.22 g/mol
  • CAS Number : 2061996-63-0

The compound features a difluorobenzo[d][1,3]dioxole moiety, which is significant for its interaction with biological targets.

Research indicates that compounds similar to this compound can modulate various biochemical pathways:

  • Inhibition of Glycolysis : Analogous compounds have been shown to inhibit glycolytic enzymes, particularly hexokinase. This inhibition is crucial in cancer therapies targeting aggressive tumors such as glioblastoma multiforme (GBM) where glycolysis is upregulated .
  • Cytotoxic Effects : Fluorinated derivatives exhibit potent cytotoxicity against cancer cells. Studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines through distinct pathways, including the activation of caspases and the disruption of mitochondrial membrane potential .
  • Antifungal Activity : Some studies suggest that related compounds may possess antifungal properties, potentially reducing virulence traits in pathogens like Candida spp. .

Case Study 1: Inhibition of Glycolysis in GBM

A study synthesized novel halogenated derivatives of 2-deoxy-d-glucose (2-DG), which includes modifications similar to those found in this compound. These derivatives were tested for their ability to inhibit glycolysis in GBM cells. The results indicated that fluorinated compounds demonstrated significantly lower IC50 values under hypoxic conditions compared to traditional 2-DG, suggesting enhanced efficacy due to structural modifications .

CompoundIC50 Value (µM)Mechanism
2-DG300Glycolysis inhibition
Fluorinated Analog50Enhanced hexokinase inhibition

Case Study 2: Antifungal Properties

In another investigation focusing on antifungal activity, complexes containing benzodioxole derivatives were shown to exhibit higher antifungal potency than their non-fluorinated counterparts. The minimum inhibitory concentration (MIC) values were significantly lower for these complexes when tested against various strains of Candida spp., indicating a potential application in treating fungal infections .

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